A Technical Guide to (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone: Properties, Characterization, and Synthesis
A Technical Guide to (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone: Properties, Characterization, and Synthesis
Introduction
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a synthetic organosilicon compound of significant interest in organic chemistry and medicinal chemistry. It is a derivative of 4-hydroxybenzophenone, where the phenolic hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. This protective group strategy is a cornerstone of multi-step organic synthesis, enabling chemists to mask reactive functional groups and carry out transformations on other parts of a molecule without interference. The TBDMS group is favored for its steric bulk, which imparts considerable stability under a range of conditions, yet allows for selective removal when needed.[1][2]
This guide provides a comprehensive overview of the structural properties, detailed characterization, and a standard synthesis protocol for (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone. It is intended for researchers, scientists, and drug development professionals who utilize protecting group chemistry in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
The Strategic Importance of Silyl Ethers in Drug Development
The incorporation of silicon into bioactive molecules, often through the formation of silyl ethers, is a powerful strategy in medicinal chemistry.[3][4] Silyl ethers can modify a parent molecule's physicochemical properties to enhance metabolic stability, improve lipophilicity for better membrane permeability, or act as prodrugs.[3] A prodrug is an inactive or less active drug derivative that is converted into the active form in vivo. Silyl ethers are particularly useful as acid-sensitive prodrug linkers; they can be designed to be stable at physiological pH but cleave under the acidic conditions found in specific tissues like tumors, releasing the active drug at the target site.[5][6] The stability of the silyl ether, and thus the rate of drug release, can be finely tuned by altering the substituents on the silicon atom.[1][6] The TBDMS group, being sterically hindered, confers high stability, making it a reliable choice for robust protection during synthesis or for designing slow-release prodrug systems.[1][6]
Structural and Physicochemical Properties
The fundamental properties of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone are summarized below. These identifiers and physical constants are critical for laboratory use, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | (4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)(phenyl)methanone | Clinivex |
| Synonyms | [4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]phenylmethanone | [7] |
| CAS Number | 120727-58-4 | [7][8] |
| Molecular Formula | C₁₉H₂₄O₂Si | [7][8] |
| Molecular Weight | 312.48 g/mol | [8] |
| Appearance | White Solid | [9] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Benzene Ring 1 (Phenyl) C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Carbonyl Group C7 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.0,0.5!"]; C6 -- C7; C7 -- O1 [style=double];
// Benzene Ring 2 (Phenoxy) C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.0,-0.866!"]; C10 [label="C", pos="4.0,-0.866!"]; C11 [label="C", pos="4.5,0!"]; C12 [label="C", pos="4.0,0.866!"]; C13 [label="C", pos="3.0,0.866!"]; C7 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C8;
// Silyl Ether Group O2 [label="O", pos="5.5,0!"]; Si [label="Si", pos="6.5,0!"]; C11 -- O2; O2 -- Si;
// Dimethyl on Si C14 [label="CH₃", pos="7.0,0.866!"]; C15 [label="CH₃", pos="7.0,-0.866!"]; Si -- C14; Si -- C15;
// tert-Butyl on Si CtBu [label="C", pos="7.5,0!"]; C16 [label="CH₃", pos="8.5,0!"]; C17 [label="CH₃", pos="8.0,0.866!"]; C18 [label="CH₃", pos="8.0,-0.866!"]; Si -- CtBu; CtBu -- C16; CtBu -- C17; CtBu -- C18; }
Caption: Chemical structure of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone.
Synthesis Protocol: Silylation of 4-Hydroxybenzophenone
The most direct and common method for preparing the title compound is the protection of the phenolic hydroxyl group of 4-hydroxybenzophenone using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is a standard procedure in organic synthesis.[2]
Causality Behind Experimental Choices
-
Reagents : 4-Hydroxybenzophenone is the starting material. TBDMS-Cl is the silylating agent. Imidazole is used as a catalyst and base.[2] It activates the TBDMS-Cl and also scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent : Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used. They are polar aprotic solvents that effectively dissolve the reactants without interfering with the reaction. Anhydrous conditions are critical as TBDMS-Cl can react with water.
-
Workup : The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine to remove residual water and water-soluble impurities. Drying over an anhydrous salt like MgSO₄ or Na₂SO₄ removes trace water before solvent evaporation.
-
Purification : Flash column chromatography is the standard method for purifying the crude product to obtain high-purity (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone.
Step-by-Step Methodology
-
Preparation : To a solution of 4-hydroxybenzophenone (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add imidazole (2.5 eq.).
-
Addition of Silylating Agent : Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) in DCM dropwise to the mixture at room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Quench and Extraction : Quench the reaction by adding deionized water. Separate the organic layer, and extract the aqueous layer with DCM.[11]
-
Washing and Drying : Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization
The structural identity and purity of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone are confirmed through a combination of spectroscopic techniques. Each method provides complementary information that, when combined, offers a definitive characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the product is expected to show a strong absorption band characteristic of the carbonyl (C=O) group of the benzophenone core. This typically appears in the range of 1650-1660 cm⁻¹.[9] The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the successful conversion of the starting phenolic -OH group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR : The proton NMR spectrum gives distinct signals that confirm the structure. Key expected signals include:
-
Aromatic protons from the two phenyl rings, typically appearing as multiplets in the range of δ 7.0-8.0 ppm.
-
A sharp singlet at approximately δ 1.0 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.[11]
-
A sharp singlet around δ 0.2 ppm, integrating to 6 protons, corresponding to the two methyl groups on the silicon atom.[11]
-
-
¹³C NMR : The carbon NMR spectrum validates the carbon skeleton. Expected signals include:
| Key Spectroscopic Data | |
| FT-IR (KBr, cm⁻¹) | ~1659 (νC=O)[9] |
| ¹³C NMR (CDCl₃, 100 MHz, ppm) | ~196 (C=O), ~154-120 (Aromatic C), ~25.6 (C(CH₃)₃), ~18.1 (C(CH₃)₃), ~-4.4 (Si(CH₃)₂)[9][11][12] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using an ionization technique like Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 312.48.
Applications and Utility
The primary role of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is as a protected intermediate in multi-step organic synthesis. The robust TBDMS ether allows for a wide range of chemical transformations to be performed on the benzophenone scaffold or other parts of a larger molecule without affecting the hydroxyl group.
Selective Deprotection
A key advantage of the TBDMS group is its tunable stability. It is generally stable to basic conditions but can be readily cleaved under acidic conditions or by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2][13][14] This orthogonality allows for selective deprotection in the presence of other protecting groups, a critical requirement in the synthesis of complex natural products and pharmaceuticals.[13] For instance, mild acidic conditions, such as acetic acid in aqueous THF, can be used to remove the TBDMS group.[2][13]
Conclusion
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a valuable synthetic intermediate whose utility is derived from the strategic use of the tert-butyldimethylsilyl protecting group. Its well-defined structural properties and clear spectroscopic signatures allow for confident synthesis and characterization. Understanding the principles behind its synthesis and the conditions for its selective cleavage empowers researchers in drug discovery and chemical development to design more efficient and robust synthetic routes toward complex and novel therapeutic agents.
References
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Grayson, S. M. (n.d.). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Retrieved from [Link]
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Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery: a review. Drug Discovery Today, 8(12), 551-556. Retrieved from [Link]
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Wetzel, E. A., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. IUCrData, 9(6). Retrieved from [Link]
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Harmand, T. J., et al. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]
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Wetzel, E. A., et al. (2024, June 11). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Firouzabadi, H., et al. (2007). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. ARKIVOC.
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